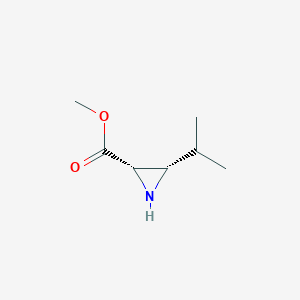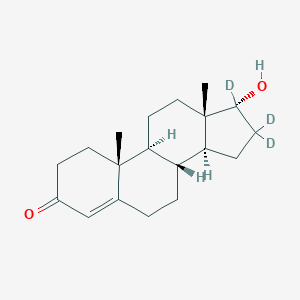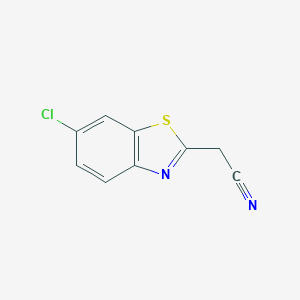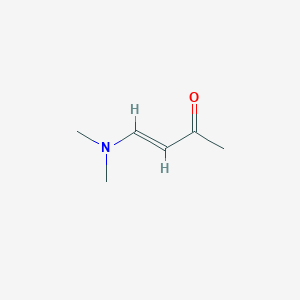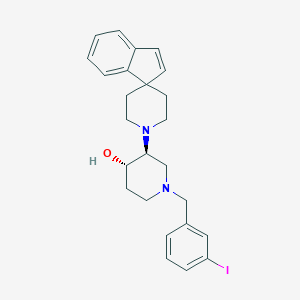
3-Ippps-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ippps-indene is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indene derivatives and is characterized by its unique chemical structure, which makes it a promising candidate for the development of novel drugs.
Mécanisme D'action
The mechanism of action of 3-Ippps-indene is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3-Ippps-indene has also been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Ippps-indene exhibits various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 3-Ippps-indene has been shown to improve cognitive function and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Ippps-indene in lab experiments is its relatively simple synthesis method. The compound is also stable and has a long shelf life, making it easy to handle and store. However, one of the limitations of using 3-Ippps-indene is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-Ippps-indene. One area of research is the development of novel drugs based on the structure of 3-Ippps-indene. Another area of research is the investigation of the compound's potential use in the treatment of various diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of 3-Ippps-indene and its potential side effects.
Conclusion
In conclusion, 3-Ippps-indene is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, as well as neuroprotective effects and the ability to improve cognitive function. While there are some limitations to using 3-Ippps-indene in lab experiments, its relatively simple synthesis method and stable nature make it a promising candidate for the development of novel drugs. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-Ippps-indene involves the condensation of 3-indenone and isopropylamine. The reaction is carried out in the presence of a catalyst such as sodium hydride or potassium carbonate. The resulting product is purified by recrystallization and characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
3-Ippps-indene has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has also been investigated for its neuroprotective effects and its ability to improve cognitive function. In addition, 3-Ippps-indene has been studied for its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
158628-37-6 |
|---|---|
Nom du produit |
3-Ippps-indene |
Formule moléculaire |
C25H29IN2O |
Poids moléculaire |
500.4 g/mol |
Nom IUPAC |
(3S,4S)-1-[(3-iodophenyl)methyl]-3-spiro[indene-1,4'-piperidine]-1'-ylpiperidin-4-ol |
InChI |
InChI=1S/C25H29IN2O/c26-21-6-3-4-19(16-21)17-27-13-9-24(29)23(18-27)28-14-11-25(12-15-28)10-8-20-5-1-2-7-22(20)25/h1-8,10,16,23-24,29H,9,11-15,17-18H2/t23-,24-/m0/s1 |
Clé InChI |
ZGXOBWFJJNNSCM-ZEQRLZLVSA-N |
SMILES isomérique |
C1CN(C[C@@H]([C@H]1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |
SMILES |
C1CN(CC(C1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |
SMILES canonique |
C1CN(CC(C1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |
Synonymes |
(trans-(+-))-isomer,HCl of 1'-(1-(3-iodobenzyl)-4-hydroxypiperidin-3-yl)spiro(1H-indene-1,4'-piperidine) 1'-(1-(3-iodobenzyl)-4-hydroxypiperidin-3-yl)spiro(1H-indene-1,4'-piperidine) 3-IPPPS-indene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)
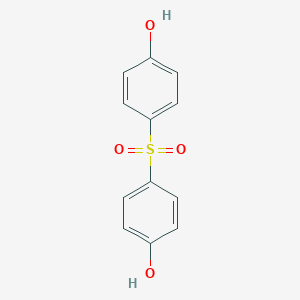
![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)
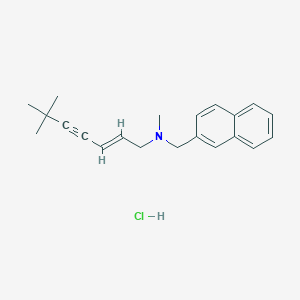
![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)
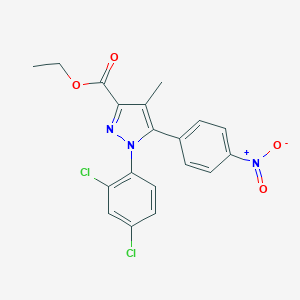

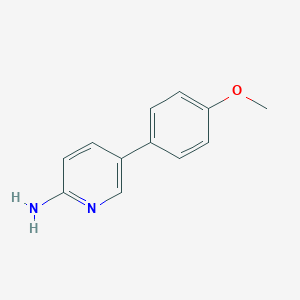
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
